molecular formula C8H7Br3 B1275827 1-Bromo-3,5-bis(bromomethyl)benzene CAS No. 51760-23-7

1-Bromo-3,5-bis(bromomethyl)benzene

Cat. No.: B1275827
CAS No.: 51760-23-7
M. Wt: 342.85 g/mol
InChI Key: FTJLVLCWBYPFGX-UHFFFAOYSA-N
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Description

1-Bromo-3,5-bis(bromomethyl)benzene is an organic compound with the molecular formula C8H7Br3. It consists of a benzene ring substituted with one bromine atom and two bromomethyl groups at the 3 and 5 positions. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-bis(bromomethyl)benzene can be synthesized through the bromination of 1,3,5-trimethylbenzene. The reaction involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(bromomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-3,5-bis(bromomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(bromomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions. The compound can also participate in electrophilic aromatic substitution due to the electron-withdrawing nature of the bromine atoms, which activates the benzene ring towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(bromomethyl)benzene: Similar structure but lacks the bromine atom on the benzene ring.

    1,3,5-Tris(bromomethyl)benzene: Contains an additional bromomethyl group at the 1 position.

    Bromobenzene: Contains only one bromine atom on the benzene ring.

Uniqueness

1-Bromo-3,5-bis(bromomethyl)benzene is unique due to the presence of both bromine and bromomethyl groups, which provide it with distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

1-bromo-3,5-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJLVLCWBYPFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CBr)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401649
Record name 1-bromo-3,5-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51760-23-7
Record name 1-Bromo-3,5-bis(bromomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51760-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3,5-bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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